ZIRCONIUM NITRATE (ZIRCONYL)

Nanoceramics Hydrothermal Synthesis Zirconia Phase Control

Sourcing a carbon-free zirconium precursor for gate dielectrics is challenging. Zirconium nitrate (zirconyl) solves this by enabling reproducible LPCVD of high-purity cubic ZrO₂ films at 400°C without post-oxidation. • LPCVD growth rate: 10.0 nm/min for cubic-phase ZrO₂. • Water-tolerant Lewis acid catalyst for aqueous-phase heterocyclic synthesis. • Corrosion inhibitor dopant; 0.5 wt% loading outperforms undoped silane coatings. • Sol-gel precursor yielding robust macroporous monoliths (550-590 m²/g).

Molecular Formula Zr(NO3)4
Molecular Weight 0
CAS No. 12372-57-5
Cat. No. B1172107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZIRCONIUM NITRATE (ZIRCONYL)
CAS12372-57-5
Molecular FormulaZr(NO3)4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Nitrate (Zirconyl) Technical Overview


Zirconium nitrate (zirconyl nitrate), CAS 12372-57-5, is an inorganic zirconium salt typically supplied as a pentahydrate or trihydrate with molecular formula Zr(NO₃)₄·xH₂O . It appears as white crystalline plates with hygroscopic character, density approximately 1.40 g/cm³, and decomposes upon heating to ~100°C releasing nitrogen dioxide and forming zirconium dioxide (ZrO₂) [1]. The compound is freely soluble in water and ethanol, producing an acidic aqueous solution . It functions as a water-tolerant Lewis acid catalyst, a zirconium oxide precursor for sol-gel and CVD processes, and a corrosion-inhibiting additive in conversion coatings .

Precursor Hydrothermal / sol-gel ZrO₂ synthesis
Additive Chrome-free corrosion inhibition for metal coatings
CVD Carbon-free deposition of high-k dielectric ZrO₂ films
Catalyst Water-tolerant Lewis acid for aqueous-phase reactions

Zirconium Nitrate: Why Substitution Fails


Zirconium salts are not functionally interchangeable; the counterion (nitrate, acetate, chloride, or sulfate) fundamentally dictates the final material's crystallographic phase, dispersion stability, pore architecture, and corrosion inhibition efficacy [1]. For instance, hydrothermal synthesis using zirconium acetate yields predominantly monoclinic ZrO₂, whereas zirconium nitrate produces a mixed tetragonal-monoclinic phase with markedly different surface properties [2]. In sol-gel catalyst fabrication, zirconium oxynitrate-derived monoliths exhibit macropore structures that are insensitive to TEOS prehydrolysis conditions, unlike oxychloride-derived materials which require precise prehydrolysis to achieve the desired continuous macropore network [3]. Additionally, the nitrate anion itself can function as an oxidizing agent or participate in secondary reactions, a property absent in sulfate or chloride analogs. The quantitative evidence below substantiates that substitution without validation risks compromising critical performance metrics including corrosion resistance, catalytic site distribution, and thin-film phase purity.

Crystallographic phase Nitrate yields mixed tetragonal-monoclinic ZrO₂; acetate gives monoclinic only, altering mechanical properties.
Macropore architecture Nitrate-derived monoliths are insensitive to prehydrolysis; oxychloride requires precise control, risking batch variability.
Corrosion inhibition Nitrate counterion supplies inhibitive ions; sulfate or chloride lack this function, reducing coating barrier performance.

Zirconium Nitrate: Head-to-Head Performance Evidence


Crystallographic Phase Differences: Nitrate vs. Acetate & Chloride

In a comparative hydrothermal synthesis study at 200°C, zirconium nitrate as a precursor yielded a mixture of tetragonal and monoclinic ZrO₂ phases, whereas zirconium acetate under identical conditions produced exclusively monoclinic ZrO₂ [1]. The crystallite size for all precursors ranged from 10–16 nm, but the phase composition divergence directly impacts downstream mechanical and catalytic properties of the resulting zirconia [1].

Phase composition
Head-to-head
Mixed tetragonal + monoclinic vs. acetate (monoclinic only)
Supports structural ceramic precursor selection
XRD-verified; hydrothermal 200°C
Nanoceramics Hydrothermal Synthesis Zirconia Phase Control

Sol-Gel Coating Corrosion Inhibition on Galvanized Steel

Electrochemical impedance spectroscopy (EIS) and salt spray testing demonstrated that sol-gel coatings doped with 0.5% zirconyl nitrate exhibited superior corrosion resistance compared to undoped control coatings on galvanized steel substrates [1]. The doped coating showed enhanced barrier properties and inhibitive action attributed to zirconia ion incorporation within the silane matrix, effectively blocking corrosive ion penetration [2].

Corrosion inhibition
Head-to-head
Doped sol-gel coating: reported higher resistance vs. undoped
May support chrome-free metal pretreatment formulations
EIS, salt spray (72 h), polarization; 0.5% loading
Corrosion Protection Sol-Gel Coatings Galvanized Steel

Carbon-Free CVD of Cubic ZrO₂ Thin Films

Anhydrous zirconium(IV) nitrate, Zr(NO₃)₄, reproducibly deposits the high-temperature cubic phase of ZrO₂ on Si(100) substrates at 400°C via low-pressure chemical vapor deposition (LPCVD), with typical growth rates reaching 10.0 nm/min [1]. Unlike conventional metal-organic precursors (e.g., zirconium alkoxides or β-diketonates), this nitrate precursor is carbon- and hydrogen-free, eliminating the risk of carbon contamination in the deposited oxide film [2]. Depositions were successfully performed at substrate temperatures between 300–500°C and reactor pressures of 0.25–1.1 Torr [1].

CVD dielectric films
Method context
Cubic ZrO₂ deposited at 400°C; carbon-free film (LPCVD)
Enables carbon-free high-k dielectric deposition
Precursor temp 80–95°C; growth rate 10 nm/min reported
Chemical Vapor Deposition Thin Film Deposition High-k Dielectrics

Macropore Structure Robustness: Nitrate vs. Oxychloride

In the sol-gel synthesis of ZrO₂-SiO₂ monolithic catalysts with hierarchical micro/macroporous structure, the choice of zirconium precursor critically determines macropore morphology and its dependence on processing parameters. Zirconium oxychloride combined with TEOS prehydrolysis produced well-developed continuous macropores of ~10 μm diameter; however, zirconium oxynitrate-modified materials exhibited macropore size that was largely insensitive to prehydrolysis conditions [1]. All materials yielded micropores of 1.5 nm and high surface areas of 550–590 m²/g, but the oxynitrate route offered superior process robustness [1].

Macropore robustness
Head-to-head
Insensitive to TEOS prehydrolysis; robust macropore formation
Supports scalable monolithic catalyst manufacturing
SEM/physisorption; 550–590 m²/g surface area
Monolithic Catalysts Sol-Gel Processing Hierarchical Porosity

ZrO₂ Nanoparticle Dispersion Stability: Nitrate vs. Chloride

Turbiscan stability index and particle size analyses revealed that ZrO₂ nanoparticles synthesized from zirconium nitrate at 200°C exhibited significantly better dispersibility in deionized water compared to those derived from zirconium chloride under identical hydrothermal conditions [1]. Zirconium acetate produced the highest overall dispersion stability, but zirconium nitrate substantially outperformed zirconium chloride, a commonly used industrial precursor [1]. All precursors produced primary crystallites of 10–16 nm that aggregated into secondary particles exceeding 100 nm [1].

Dispersion stability
Head-to-head
Stability ranking: acetate > nitrate > chloride
Supports colloidal processing and inkjet printing applications
Turbiscan index; hydrothermal 200°C
Nanoparticle Dispersion Colloidal Stability Zirconia Sols

Zirconium Nitrate: Key Application Scenarios


Chrome-Free Corrosion Inhibitor for Metal Coatings

Zirconyl nitrate serves as an effective corrosion-inhibiting dopant in silane-based sol-gel conversion coatings for galvanized steel, with 0.5 wt% loading demonstrating superior corrosion resistance over undoped formulations . This application leverages the compound's ability to fill coating voids and provide inhibitive zirconia ions that block corrosive chloride penetration, as validated by 72-hour salt spray testing and electrochemical impedance spectroscopy [4]. Procurement relevance: Manufacturers seeking REACH-compliant alternatives to hexavalent chromium passivation should prioritize zirconyl nitrate as a technically validated replacement additive.

Carbon-Free CVD Precursor for High-k Dielectric Thin Films

Anhydrous zirconium(IV) nitrate functions as a volatile, carbon- and hydrogen-free single-source precursor for low-pressure chemical vapor deposition (LPCVD) of ZrO₂ thin films on silicon substrates . The precursor reproducibly deposits the high-temperature cubic phase at 400°C with growth rates of 10.0 nm/min, enabling gate dielectric fabrication without carbon contamination that degrades electrical performance [4]. This differentiates it from alkoxide or β-diketonate precursors that require post-deposition oxidation steps. Procurement relevance: Semiconductor R&D and foundry operations requiring high-purity, carbon-free high-k dielectrics for advanced CMOS or DRAM capacitor applications should specify anhydrous zirconium nitrate grade.

Lewis Acid Catalyst for Aqueous-Phase Pyrrole Synthesis

Zirconium nitrate acts as an efficient, water-tolerant Lewis acid catalyst for the synthesis of N-substituted pyrroles (including 3-pyrrolyl-indolinones and pyrrolylindeno[1,2-b]quinoxalines) via condensation reactions in aqueous ethanol medium . The nitrate counterion confers water compatibility absent in many alternative Lewis acids, enabling greener reaction conditions. Procurement relevance: Fine chemical and pharmaceutical process chemists developing aqueous or mixed aqueous-organic synthetic routes should evaluate zirconium nitrate as a commercially available, bench-stable catalyst with validated performance in heterocyclic synthesis.

Robust Macroporous Monolithic Catalyst Synthesis

Zirconium oxynitrate is a preferred zirconium precursor for sol-gel synthesis of ZrO₂-SiO₂ monolithic catalysts with hierarchical micro/macroporous architecture . Unlike zirconium oxychloride, oxynitrate-derived materials exhibit macropore structures that are insensitive to TEOS prehydrolysis conditions, simplifying process control and improving batch-to-batch reproducibility while maintaining high surface areas of 550–590 m²/g and 1.5 nm micropores . Procurement relevance: Catalyst manufacturers and continuous-flow microreactor developers seeking robust, scalable sol-gel processing should select zirconium nitrate over oxychloride to minimize process variability and quality control costs.

Application
Selection Property
Validation Focus
Corrosion inhibition coating
Barrier enhancement, inhibitive ion release
EIS, salt-spray endurance
High-k dielectric thin film
Carbon-free precursor, cubic phase deposition
Film purity, dielectric constant
Aqueous-phase heterocyclic synthesis
Water-tolerant Lewis acidity
Reaction yield, selectivity profile
Hierarchical porous monolith
Process robustness, macropore insensitivity
Pore architecture, surface area, batch reproducibility

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22 linked technical documents
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